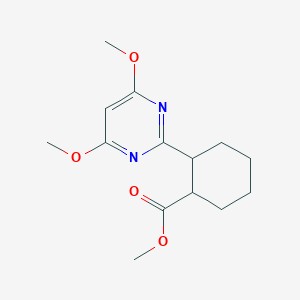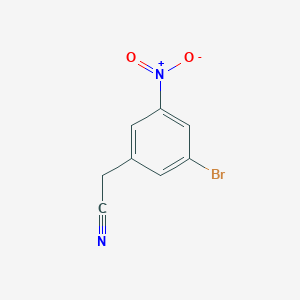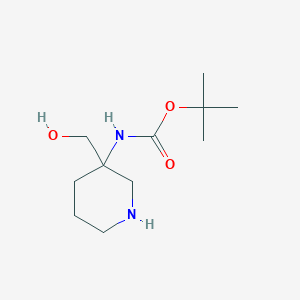
1-Methyl-2-(4-methylcyclohexyl)benzene
Vue d'ensemble
Description
“1-Methyl-2-(4-methylcyclohexyl)benzene” is an organic compound with the molecular formula C14H20. It has an average mass of 188.309 Da and a monoisotopic mass of 188.156494 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 atoms and 15 bonds . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications such as rubber synthesis .Chemical Reactions Analysis
Benzene and its derivatives undergo various chemical reactions. For instance, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts . The product of this reaction is cyclohexane .Physical and Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 275.8±10.0 °C at 760 mmHg, and a flash point of 116.1±7.1 °C . It also has a molar refractivity of 61.6±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 206.9±3.0 cm3 .Applications De Recherche Scientifique
Photovoltaic Device Material
1-Methyl-2-(4-methylcyclohexyl)benzene has been explored for its potential in photovoltaic applications. Researchers have demonstrated the synthesis of macromolecules that incorporate fullerene into their main chain through controlled reversible-deactivation radical additions involving sterically bulky derivatives related to this compound. These novel materials show promise due to their electronic activity and unique solid-state behavior, which are crucial for photovoltaic devices (Hiorns et al., 2009).
Chemical Reactions and Synthesis
The compound has been studied in the context of chemical reactions, particularly in photorearrangements and acid-catalyzed rearrangements. For instance, Schultz and Antoulinakis (1996) investigated the photochemical and acid-catalyzed rearrangements of related compounds, highlighting the diverse chemical behavior and potential applications in synthetic chemistry (Schultz & Antoulinakis, 1996).
Fuel and Combustion Studies
In the field of fuel and combustion, derivatives of this compound, such as methylcyclohexane, have been extensively studied. Wang et al. (2014) conducted an experimental and kinetic modeling study on the pyrolysis and combustion of methylcyclohexane. Their findings contribute to a better understanding of the combustion chemistry of cycloalkanes, which is vital for the development of kinetic models for practical fuels (Wang et al., 2014).
Catalysis and Oxidation Processes
The compound has also been investigated in the context of catalysis and oxidation processes. Miura, Schultheis, and Griesbaum (1992) explored the heterogeneously catalyzed gas phase oxidations of related substances, providing insights into the mechanisms and applications of these processes in industrial chemistry (Miura et al., 1992).
Organic Synthesis and Polymerization
In organic synthesis, the compound and its derivatives have been used for creating novel structures. For example, Diercks and Vollhardt (1986) reported on the synthesis of unique molecular structures, demonstrating the versatility of these compounds in advanced organic synthesis and polymerization processes (Diercks & Vollhardt, 1986).
Propriétés
IUPAC Name |
1-methyl-2-(4-methylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSTPQEQVGCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284694 | |
| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92299-08-6 | |
| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92299-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)


![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)


![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)
